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The table below summarizes key efficacy and safety findings from recent Vidofludimus clinical trials. The

phase 3 ENSURE program is ongoing, and the data is not yet available [1] [2].

Trial/Program
Name

Phase
Patient
Population

Key Efficacy
Findings

Key Safety
Findings

| CALLIPER [1] | Phase 2 | Progressive MS (PPMS & naSPMS; n=467) | • 23.8% risk reduction in 24-week

confirmed disability worsening (CDW) vs. placebo (HR 0.762). • Over two-fold probability of 24-week

confirmed disability improvement (CDI) vs. placebo (HR 2.441). | Favorable safety profile; similar adverse

event rates to placebo at 45 mg once daily [1]. | | EMPhASIS (Open-Label Extension) [1] | Phase 2 |

Relapsing-Remitting MS (RRMS) | At 144 weeks: • 92.3% of patients free of 12-week CDW. • 92.7% of

patients free of 24-week CDW. | Well-tolerated for up to 5.5 years; low discontinuation rate (~6.4%

annualized); no new safety signals [1]. | | ENSURE-1 & ENSURE-2 [2] | Phase 3 | Relapsing MS (RMS) |

Primary Endpoint: Time to first confirmed relapse up to 72 weeks. Status: Ongoing; top-line data expected

2026 [1] [2]. | An independent data monitoring committee recommended the trials continue without

modifications after a futility analysis [2]. |

Understanding Non-Inferiority Trial Design

Since the available data for Vidofludimus does not come from non-inferiority trials, the following explains

the core concepts of this study design, which are crucial for future comparisons.

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://www.smolecule.com/products/s548869?utm_src=pdf-interest
https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://imux.com/immunic-presented-key-vidofludimus-calcium-data-at-the-41st-congress-of-ectrims-highlighting-its-potential-in-multiple-sclerosis/
https://www.healio.com/news/neurology/20241022/data-monitoring-committee-oks-continuation-of-phase-3-trial-for-vidofludimus-calcium
https://imux.com/immunic-presented-key-vidofludimus-calcium-data-at-the-41st-congress-of-ectrims-highlighting-its-potential-in-multiple-sclerosis/
https://imux.com/immunic-presented-key-vidofludimus-calcium-data-at-the-41st-congress-of-ectrims-highlighting-its-potential-in-multiple-sclerosis/
https://imux.com/immunic-presented-key-vidofludimus-calcium-data-at-the-41st-congress-of-ectrims-highlighting-its-potential-in-multiple-sclerosis/
https://imux.com/immunic-presented-key-vidofludimus-calcium-data-at-the-41st-congress-of-ectrims-highlighting-its-potential-in-multiple-sclerosis/
https://www.healio.com/news/neurology/20241022/data-monitoring-committee-oks-continuation-of-phase-3-trial-for-vidofludimus-calcium
https://imux.com/immunic-presented-key-vidofludimus-calcium-data-at-the-41st-congress-of-ectrims-highlighting-its-potential-in-multiple-sclerosis/
https://www.healio.com/news/neurology/20241022/data-monitoring-committee-oks-continuation-of-phase-3-trial-for-vidofludimus-calcium
https://www.healio.com/news/neurology/20241022/data-monitoring-committee-oks-continuation-of-phase-3-trial-for-vidofludimus-calcium
https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://www.smolecule.com/products/s548869?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Objective and Rationale: A non-inferiority trial aims to demonstrate that a new experimental

treatment is not unacceptably worse than an active control treatment already in use. This design is
chosen when the new treatment may offer other advantages, such as improved safety, better

tolerability, easier administration, or lower cost, making a small potential trade-off in efficacy
acceptable [3] [4].

Key Statistical Concepts:
Non-Inferiority Margin (Δ): This is a pre-specified, small amount of efficacy that clinicians are

willing to sacrifice for the new treatment's other benefits. The margin must be both clinically
justified and statistically sound. It is typically chosen to be less than the entire effect size of the

active control drug compared to placebo [3] [4].
Analysis and Interpretation: Instead of testing for a difference, the trial tests whether the

difference in efficacy between the new treatment and the active control is greater than the
margin. Success is declared if the upper bound of the 95% confidence interval for the difference

lies entirely below the non-inferiority margin. A subsequent test for superiority can be conducted
if non-inferiority is established [4].

Proposed Mechanisms of Action

Vidofludimus has a dual mechanism of action that contributes to its therapeutic effects, which can be

visualized in the following pathway diagram.
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Vidofludimus has a dual mechanism of action targeting both immunomodulation and neuroprotection [5]

[1].

Insights for Future Comparative Studies

The available data provides a foundation for designing future non-inferiority studies:

Potential for Favorable Comparison: Preclinical data suggests Vidofludimus is 2.6 times more
potent in inhibiting human DHODH compared to teriflunomide (Aubagio), another DHODH inhibitor. It

also demonstrated greater efficacy in inhibiting T-lymphocyte proliferation and secretion of IL-17 and
IFN-γ in vitro [5]. This indicates a potential for non-inferiority or even superiority on specific

immunological parameters.
Differentiation Through Neuroprotection: Unlike some current MS therapies, Vidofludimus may

offer neuroprotective benefits through Nurr1 activation, as suggested by its effects on reducing
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disability progression in patients with progressive MS without inflammatory activity [1]. This could be a

significant differentiator in a non-inferiority claim.
Safety as a Key Comparator: The observed favorable long-term safety and tolerability profile,

with low discontinuation rates in trials up to 5.5 years, could be a primary rationale for a non-inferiority
study. If non-inferior efficacy can be demonstrated, its clean safety profile would make it a strong

candidate for treatment [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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